molecular formula C14H10FNO3 B3029477 3-Fluoro-4-(4-formylphenoxy)benzamide CAS No. 676494-56-7

3-Fluoro-4-(4-formylphenoxy)benzamide

Cat. No.: B3029477
CAS No.: 676494-56-7
M. Wt: 259.23
InChI Key: NLRZKJKUWXRXFY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(4-formylphenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-(4-formylphenoxy)benzamide has promising potential in various fields of research and industry:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-4-(4-formylphenoxy)benzamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. The formyl and amide groups in the compound may play a role in its binding to biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzamide
  • 3,4-Difluorobenzamide
  • 4-Hydroxybenzaldehyde

Comparison: 3-Fluoro-4-(4-formylphenoxy)benzamide is unique due to the presence of both a formyl group and a fluorine atom, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various chemical transformations and applications .

Properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZKJKUWXRXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722536
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-56-7
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676494-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-formylphenoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrolysis of the compound of step 1 using hydrogen peroxide and potassium carbonate in DMSO as described previously afford the above compound in 99% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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